
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea is an organic compound that features a morpholine ring attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea typically involves the reaction of morpholine with an appropriate isocyanate or carbamate. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a secondary amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The morpholine ring and urea moiety play crucial roles in binding to the active sites of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound also features a morpholine ring and has applications in medicinal chemistry.
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: Another compound with a morpholine ring, used in various chemical reactions.
Uniqueness
1-(Morpholin-4-ylmethyl)-3-prop-2-enylurea is unique due to its specific structure, which combines a morpholine ring with a urea moiety
Propriétés
Numéro CAS |
6969-65-9 |
|---|---|
Formule moléculaire |
C9H17N3O2 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-(morpholin-4-ylmethyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C9H17N3O2/c1-2-3-10-9(13)11-8-12-4-6-14-7-5-12/h2H,1,3-8H2,(H2,10,11,13) |
Clé InChI |
LSTAOXAJFDFKFP-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)NCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


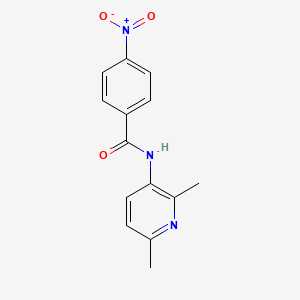

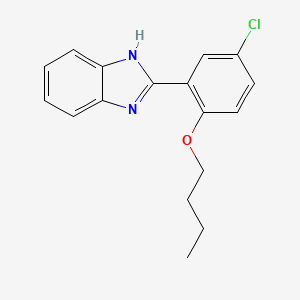
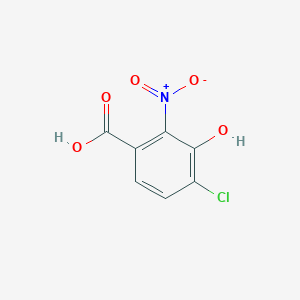
![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
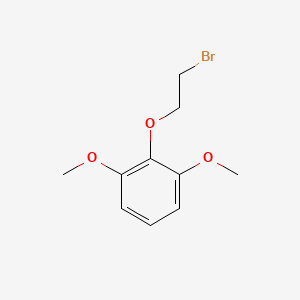
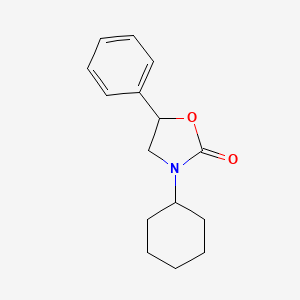
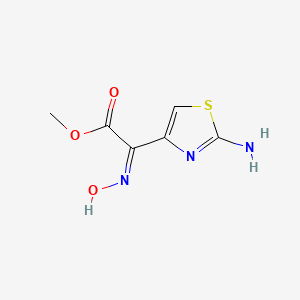
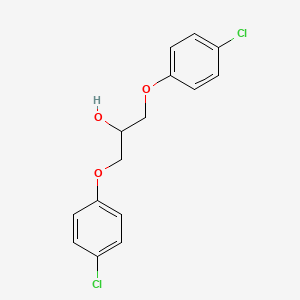
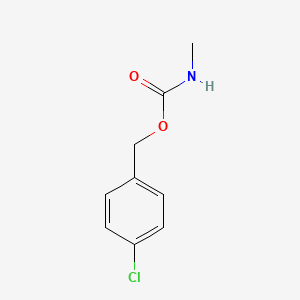

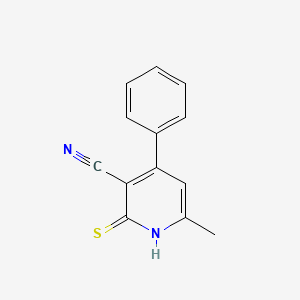
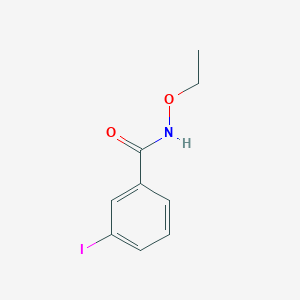
![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)
